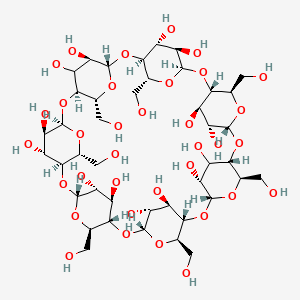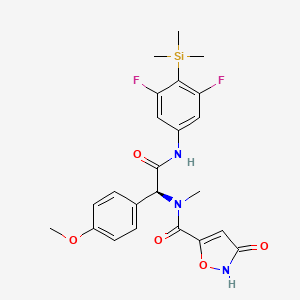
RORgammat inverse agonist 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RORgammat inverse agonist 22 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORgammat). This receptor is a transcription factor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. RORgammat inverse agonists are of significant interest due to their potential therapeutic applications in treating autoimmune and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat inverse agonist 22 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dichloromethane. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using automated reactors, and implementing stringent quality control measures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
RORgammat inverse agonist 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
RORgammat inverse agonist 22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat ligands.
Biology: Investigated for its role in modulating immune cell differentiation and cytokine production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Industry: Utilized in the development of new drugs targeting inflammatory pathways.
Mechanism of Action
RORgammat inverse agonist 22 exerts its effects by binding to the ligand-binding domain of the RORgammat receptor. This binding induces a conformational change that disrupts the interaction between the receptor and its coactivator proteins. As a result, the transcriptional activity of RORgammat is inhibited, leading to a decrease in the production of interleukin 17 and other pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
BIO399: A synthetic benzoxazinone ligand that acts as an inverse agonist for RORgammat.
JNJ-61803534: A potent RORgammat inverse agonist with selective inhibition of RORgammat-driven transcription.
Uniqueness
RORgammat inverse agonist 22 is unique due to its novel N-sulfonamide tetrahydroquinoline scaffold, which provides distinct binding properties and efficacy compared to other RORgammat inverse agonists. Its specific molecular interactions and stability make it a valuable compound for therapeutic development and research .
Properties
Molecular Formula |
C23H25F2N3O5Si |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(1S)-2-(3,5-difluoro-4-trimethylsilylanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methyl-3-oxo-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H25F2N3O5Si/c1-28(23(31)18-12-19(29)27-33-18)20(13-6-8-15(32-2)9-7-13)22(30)26-14-10-16(24)21(17(25)11-14)34(3,4)5/h6-12,20H,1-5H3,(H,26,30)(H,27,29)/t20-/m0/s1 |
InChI Key |
DSPIRKOGNQDWIV-FQEVSTJZSA-N |
Isomeric SMILES |
CN([C@@H](C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
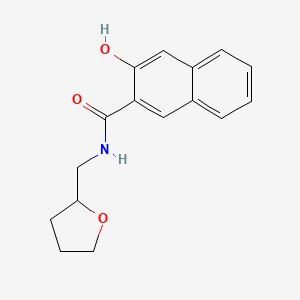
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
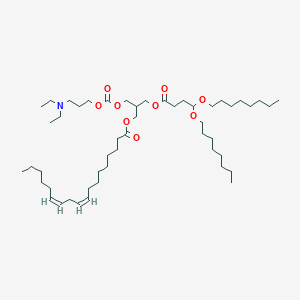
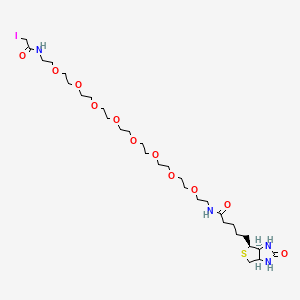

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
